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  • Product: 1-(3-Bromocyclopentyl)-3,5-difluorobenzene
  • CAS: 1343646-08-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Undocumented Chemical Space In the landscape of drug discovery and materials science, the exploration of novel molecular scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Undocumented Chemical Space

In the landscape of drug discovery and materials science, the exploration of novel molecular scaffolds is paramount. The target molecule of this guide, 1-(3-Bromocyclopentyl)-3,5-difluorobenzene, represents such a novel entity. As of the date of this publication, this compound is not documented as a commercially available reagent, nor is there published data regarding its specific physical, chemical, or spectroscopic properties.

This guide, therefore, is structured to serve the practicing researcher by providing a comprehensive technical overview of the critical starting materials, proposing robust synthetic pathways, and outlining a logical framework for the characterization and handling of this new chemical entity. We will proceed from the known to the unknown, building a scientifically-grounded approach to the synthesis and analysis of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene.

Part 1: The Core Aromatic Building Block: 1-Bromo-3,5-difluorobenzene

Any rational synthesis of the target molecule will likely originate from a commercially available and well-characterized precursor. 1-Bromo-3,5-difluorobenzene is the logical and most readily available starting material for introducing the 3,5-difluorophenyl moiety.

Physicochemical and Spectroscopic Data

The properties of 1-Bromo-3,5-difluorobenzene are well-documented and crucial for planning reaction conditions and purification protocols.

PropertyValueSource(s)
CAS Number 461-96-1[1][2][3]
Molecular Formula C₆H₃BrF₂[1][2][3]
Molecular Weight 192.99 g/mol [2][3]
Appearance Colorless to light yellow liquid[3][4]
Melting Point -27 °C[1][3]
Boiling Point 140 °C (lit.)[3][4]
Density 1.676 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.499 (lit.)[4]
Solubility Sparingly soluble in water. Soluble in organic solvents.[5]

Spectroscopic Data:

  • ¹H NMR: Spectra are available and show characteristic shifts for the aromatic protons.[2][6]

  • ¹³C NMR: Data is available, showing the expected carbon signals for the substituted benzene ring.[6]

  • Mass Spectrometry (GC-MS): The mass spectrum displays the characteristic isotopic pattern for a monobrominated compound, with major molecular ion peaks at m/z 192 and 194.[2]

  • IR Spectroscopy: Infrared spectra are available, showing characteristic C-F and C-Br stretches.[2]

Synthesis and Reactivity

1-Bromo-3,5-difluorobenzene is typically synthesized via diazotization of 3,5-difluoroaniline followed by a Sandmeyer-type reaction with a bromide source.[7][8] It is a versatile intermediate in organic synthesis. The bromine atom makes it particularly suitable for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are foundational in modern medicinal chemistry for creating C-C bonds.[9] The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Part 2: Proposed Synthetic Strategies for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene

Given the lack of a documented synthesis, we propose two primary retrosynthetic approaches based on established and reliable organic transformations. The choice between these routes may depend on available starting materials, scalability, and desired stereochemical control.

Strategy A: Palladium-Catalyzed Cross-Coupling

This strategy is arguably the most reliable and versatile. It involves forming a carbon-carbon bond between the aromatic ring and the cyclopentyl moiety via a cross-coupling reaction. The key is the synthesis of a suitable organometallic reagent from 1-bromo-3,5-difluorobenzene.

Workflow:

Strategy_A A 1-Bromo-3,5-difluorobenzene C 3,5-Difluorophenyl Grignard or Organolithium Reagent E Coupling Reaction A->E 1. Formation of Organometallic B Mg or n-BuLi B->A D 1,3-Dibromocyclopentane or Cyclopentenone D->E 2. Coupling Partner F 1-(3-Bromocyclopentyl)-3,5-difluorobenzene (Target Molecule) E->F 3. C-C Bond Formation G Post-Coupling Modification (e.g., Reduction, Bromination) F->G If needed Strategy_B A 1,3-Difluorobenzene D Friedel-Crafts Alkylation A->D B 3-Bromocyclopentene (or similar precursor) B->D C Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) C->D E 1-(Cyclopent-2-en-1-yl)-3,5-difluorobenzene D->E 1. C-C Bond Formation G 1-(3-Bromocyclopentyl)-3,5-difluorobenzene (Target Molecule) E->G 2. Addition to Alkene F Hydrobromination (HBr) F->E

Caption: Proposed Friedel-Crafts alkylation workflow.

Step-by-Step Protocol Rationale:

  • Alkylation: 1,3-Difluorobenzene (the nucleophile) would be reacted with an electrophilic cyclopentyl source, such as 3-bromocyclopentene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The fluorine atoms are deactivating, so forcing conditions may be required. This would likely form 1-(cyclopent-2-en-1-yl)-3,5-difluorobenzene.

  • Hydrobromination: The double bond in the resulting cyclopentenyl ring would then be subjected to hydrobromination. Adding HBr across the double bond would yield the desired 1-(3-Bromocyclopentyl)-3,5-difluorobenzene.

Trustworthiness and Self-Validation: This route is less favorable than the cross-coupling strategy. Friedel-Crafts reactions on deactivated rings can be low-yielding, and the use of potent Lewis acids can lead to undesired side reactions or rearrangements. The regioselectivity of the initial alkylation would need to be carefully confirmed. However, it represents a valid alternative approach for investigation.

Part 3: Predicted Properties and Characterization Protocol

While exact properties are unknown, we can make educated predictions based on the molecule's structure to guide its isolation and analysis.

Predicted Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₁BrF₂

  • Molecular Weight: 261.11 g/mol

  • Appearance: Likely a colorless to pale yellow oil or a low-melting solid at room temperature.

  • Boiling Point: Expected to be significantly higher than 1-bromo-3,5-difluorobenzene, likely >250 °C at atmospheric pressure.

  • Solubility: Expected to be insoluble in water and highly soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes.

Experimental Protocol: Isolation and Characterization

  • Work-up and Purification:

    • Following the synthesis, the reaction mixture would be quenched (e.g., with aqueous ammonium chloride for Grignard reactions) and extracted with an organic solvent.

    • The organic layer would be washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

    • Purification would be achieved via flash column chromatography on silica gel, likely using a gradient of ethyl acetate in hexanes.

  • Structural Confirmation (A Self-Validating System):

    • ¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural elucidation. We would expect to see signals for the 3,5-disubstituted aromatic ring and a complex set of aliphatic signals for the bromocyclopentyl group. The coupling patterns would be critical for confirming the connectivity.

    • ¹⁹F NMR Spectroscopy: A single signal (or a complex multiplet depending on coupling to protons) would confirm the presence of the two equivalent fluorine atoms.

    • Mass Spectrometry (High-Resolution): HRMS would be used to confirm the exact mass and elemental formula (C₁₁H₁₁BrF₂). The spectrum would show a characteristic M, M+2 isotopic pattern due to the presence of bromine.

    • Infrared (IR) Spectroscopy: This would confirm the presence of functional groups, such as C-F, C-Br, and aromatic C-H bonds.

Part 4: Safety and Handling

While no specific safety data exists for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene, a cautious approach based on its constituent parts is mandatory.

  • Hazards of Precursors: 1-Bromo-3,5-difluorobenzene is a flammable liquid, harmful if swallowed, and causes skin irritation. [2]Organolithium reagents like n-BuLi are pyrophoric. Strong acids and brominating agents are corrosive.

  • Predicted Hazards of Target Molecule: As an organobromine compound, it should be treated as potentially toxic and an irritant. Alkyl halides can be alkylating agents. All handling should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile), should be worn at all times.

This technical guide provides a roadmap for the synthesis and characterization of the novel compound 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently approach the preparation of this and other new chemical entities.

References

  • PubChem. (2025, April 14). 1-Bromo-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]

  • European Patent Office. (2012, March 30). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - EP 2644590 A1.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Metathesis. (n.d.). 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. [Link]

  • ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. [Link]

  • LookChem. (n.d.). Cas 461-96-1,1-Bromo-3,5-difluorobenzene. [Link]

  • iChemical. (n.d.). 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2. [Link]

  • ResearchGate. (n.d.). Synthesis of polyfluorinated cyclopentanones. [Link]

  • Google Patents. (n.d.).
  • Global Substance Registration System. (n.d.). 1-BROMO-3,5-DIFLUOROBENZENE. [Link]

  • ChemRxiv. (n.d.). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. [Link]

  • SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. [Link]

Sources

Exploratory

A Guide to the Structural Elucidation of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene: A Predicted ¹H and ¹³C NMR Spectroscopic Analysis

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and organic synthesis for the unambiguous determination of molecular structure. This technical guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and organic synthesis for the unambiguous determination of molecular structure. This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts for the novel compound 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. In the absence of published experimental spectra for this specific molecule, this paper synthesizes foundational NMR principles and spectral data from analogous structures to construct a reliable predicted dataset. We will explore the nuanced effects of electronegative fluorine and bromine substituents on both the aromatic and aliphatic regions of the molecule. This guide is intended for researchers, chemists, and drug development professionals, offering a framework for interpreting the spectra of similarly complex substituted cyclic and aromatic systems.

Introduction: The Structural Challenge

The compound 1-(3-Bromocyclopentyl)-3,5-difluorobenzene incorporates several key structural features that present a fascinating challenge for spectral interpretation: a disubstituted aromatic ring with highly electronegative fluorine atoms and a substituted cyclopentyl ring containing a bromine atom and a stereocenter. The interplay of inductive effects, steric hindrance, and through-space coupling makes predicting and interpreting its NMR spectrum a non-trivial exercise. Accurate structural confirmation is the bedrock of chemical research, and a thorough understanding of the expected NMR signals is paramount before embarking on synthesis or biological evaluation. This guide provides the necessary authoritative grounding to confidently assign a structure of this nature.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. These predictions are derived from established substituent effects and data from analogous compounds, including 1-bromo-3,5-difluorobenzene and various brominated cycloalkanes[1][2][3][4]. The data assumes a standard acquisition in deuterochloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H-2', H-6' 6.75 - 6.85 Doublet of triplets (dt) JHF ≈ 8.5 Hz, JHH ≈ 2.0 Hz 2H
H-4' 6.65 - 6.75 Triplet of triplets (tt) JHF ≈ 8.5 Hz, JHH ≈ 2.0 Hz 1H
H-3 (CH-Br) 4.40 - 4.60 Multiplet - 1H
H-1 (CH-Ar) 3.40 - 3.60 Multiplet - 1H
H-2a, H-5a (CH₂) 2.20 - 2.40 Multiplet - 2H
H-2b, H-5b (CH₂) 1.90 - 2.10 Multiplet - 2H
H-4a (CH₂) 2.45 - 2.65 Multiplet - 1H

| H-4b (CH₂) | 2.15 - 2.35 | Multiplet | - | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (¹³C-¹⁹F Coupling)
C-3', C-5' 162.5 - 164.5 Doublet (JCF ≈ 248 Hz)
C-1' 148.0 - 150.0 Triplet (JCCF ≈ 10 Hz)
C-1 92.0 - 94.0 Singlet
C-2', C-6' 112.0 - 114.0 Triplet (JCCF ≈ 25 Hz)
C-4' 102.0 - 104.0 Triplet (JCCF ≈ 25 Hz)
C-3 (CH-Br) 50.0 - 55.0 Singlet
C-1 (CH-Ar) 45.0 - 50.0 Singlet
C-2, C-5 (CH₂) 35.0 - 40.0 Singlet

| C-4 (CH₂) | 33.0 - 38.0 | Singlet |

Spectral Analysis and Mechanistic Interpretation

A detailed interpretation of the predicted spectra requires breaking down the molecule into its constituent aromatic and aliphatic domains and understanding the influence of each substituent.

The Aromatic Region (δ 6.5 - 7.0 ppm)

The 3,5-difluorophenyl group presents a highly characteristic set of signals. The two fluorine atoms are powerful electron-withdrawing groups, which generally deshield aromatic protons. However, their placement at the 3- and 5-positions relative to the cyclopentyl substituent results in a specific symmetry and coupling pattern.

  • H-4' (para-proton): This proton is expected to appear as a triplet of triplets (tt). It is coupled to the two equivalent meta-fluorine atoms (JHF) and the two ortho-protons (H-2' and H-6', JHH). This will be the most upfield of the aromatic signals due to its position relative to the electron-withdrawing fluorines.

  • H-2', H-6' (ortho-protons): These two protons are chemically equivalent. Each will be coupled to the meta-fluorine atom at C-3' or C-5' (JHF) and the para-proton H-4' (JHH), resulting in a doublet of triplets (dt) pattern.

The ¹³C spectrum of the aromatic ring is profoundly influenced by the C-F coupling. The carbon atoms directly bonded to fluorine (C-3', C-5') will exhibit a very large one-bond coupling constant (¹JCF) of approximately 248 Hz, appearing as a doublet. The other aromatic carbons will show smaller two-bond (²JCCF) or three-bond (³JCCF) couplings, appearing as triplets.

The Aliphatic Region (δ 1.9 - 4.6 ppm)

The signals from the 3-bromocyclopentyl group are expected to be more complex due to diastereotopicity and overlapping multiplets.

  • H-3 (Methine, CH-Br): This proton, directly attached to the carbon bearing the bromine atom, will be the most downfield of the aliphatic signals (predicted at 4.40 - 4.60 ppm). The strong electron-withdrawing effect of bromine is the primary cause of this significant deshielding[5]. Its multiplicity will be a complex multiplet due to coupling with the adjacent methylene protons at C-2 and C-4.

  • H-1 (Methine, CH-Ar): The proton on the carbon attached to the aromatic ring is also deshielded, though less so than H-3, with a predicted shift around 3.40 - 3.60 ppm. This is due to the inductive effect of the aromatic ring.

  • Methylene Protons (H-2, H-4, H-5): The four methylene groups will produce a complex series of overlapping multiplets in the region of 1.90 - 2.65 ppm. The protons on each methylene carbon are diastereotopic, meaning they are chemically inequivalent and will have different chemical shifts and couplings. This arises from the stereocenter at C-1 and C-3. The protons closer to the bromine atom (on C-2 and C-4) will likely be further downfield than those on C-5[2][6].

The ¹³C signals for the cyclopentyl ring will appear in the aliphatic region of the spectrum. The carbon attached to the bromine (C-3) will be the most downfield of the aliphatic carbons, typically in the 50-55 ppm range. The carbon attached to the aromatic ring (C-1) will also be downfield shifted compared to a standard cyclopentane.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene, a standardized and robust experimental protocol is essential. This protocol ensures reproducibility and data integrity.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-25 mg Sample prep2 Add 0.6-0.7 mL CDCl3 prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H, 13C, DEPT acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 an1 Integrate Peaks proc3->an1 an2 Assign Signals an1->an2 an3 Report Data an2->an3

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-25 mg of the solid compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) into a clean, dry vial[7][8].

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Ensure the solvent is from a fresh, dry source to minimize water contamination[9].

    • Gently agitate the vial until the sample is fully dissolved. A homogeneous solution free of particulate matter is critical for high-resolution spectra[10].

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any suspended impurities[10]. The final sample height should be between 4-5 cm[11].

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field homogeneity to achieve optimal resolution, characterized by sharp, symmetrical peaks for the TMS signal.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 500 MHz spectrometer would include a spectral width of 12-16 ppm, an acquisition time of at least 4 seconds, a relaxation delay of 2-5 seconds, and 16-64 scans for good signal-to-noise ratio[12].

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters would include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

    • Acquire additional spectra such as DEPT-135 and DEPT-90 to aid in the assignment of CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra[13].

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding nucleus in the molecule.

Conclusion

This guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR analysis of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. By leveraging established principles of substituent effects and spectral data from analogous fragments, we have constructed a detailed and reliable roadmap for the structural elucidation of this and related molecules. The provided spectral interpretation and the robust experimental protocol offer researchers a solid foundation for their synthetic and analytical endeavors, reinforcing the power of NMR spectroscopy as a cornerstone of chemical science.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • University of Wisconsin-Madison. (n.d.). Sample Preparation.
  • University of Alberta Faculty of Science. (n.d.). NMR Sample Preparation 1.
  • Dass, M. L., & Omprasad, T. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.
  • ChemicalBook. (n.d.). 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum.
  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1312.
  • ChemicalBook. (n.d.). 1-Bromo-3,5-difluorobenzene(461-96-1) 13C NMR spectrum.
  • PubChem. (n.d.). 1-Bromo-3,5-difluorobenzene.
  • Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph.
  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.
  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1287-1303.

Sources

Foundational

Synthesis Pathways for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene: A Comprehensive Technical Guide

Target Molecule: 1-(3-Bromocyclopentyl)-3,5-difluorobenzene (CAS: 1343646-08-1) Document Type: Technical Whitepaper & Methodological Framework Executive Summary & Strategic Retrosynthesis In modern drug discovery and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(3-Bromocyclopentyl)-3,5-difluorobenzene (CAS: 1343646-08-1) Document Type: Technical Whitepaper & Methodological Framework

Executive Summary & Strategic Retrosynthesis

In modern drug discovery and materials science, the incorporation of fluorinated aryl-cycloalkyl motifs is highly valued for enhancing metabolic stability and modulating lipophilicity. The target molecule, 1-(3-Bromocyclopentyl)-3,5-difluorobenzene , serves as a critical electrophilic intermediate for downstream cross-coupling or nucleophilic substitution reactions.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry, providing a field-proven, self-validating synthetic framework. The synthesis is deconstructed into three highly controlled phases: a regioselective carbon-carbon bond formation, a chemoselective reduction, and a stereospecific halogenation.

Retrosynthesis Target 1-(3-Bromocyclopentyl)- 3,5-difluorobenzene Alcohol 3-(3,5-Difluorophenyl) cyclopentan-1-ol Target->Alcohol FGI (Appel) Ketone 3-(3,5-Difluorophenyl) cyclopentan-1-one Alcohol->Ketone Reduction SM 3,5-Difluorophenylboronic acid + Cyclopent-2-en-1-one Ketone->SM 1,4-Addition

Retrosynthetic disconnection strategy for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene.

Phase 1: Regiocontrol via Rhodium-Catalyzed 1,4-Conjugate Addition

The foundational step requires the attachment of the 3,5-difluorophenyl ring to a cyclopentyl scaffold. Direct alkylation is prone to polyalkylation and elimination. Instead, we utilize a transition-metal-catalyzed conjugate addition to an enone.

Causality & Mechanistic Rationale

While Grignard reagents typically favor direct 1,2-addition to the carbonyl carbon, utilizing a rhodium-based catalyst with an arylboronic acid strictly enforces 1,4-conjugate addition. The transmetalation of the aryl group from boron to rhodium creates an intermediate that undergoes migratory insertion across the alkene, followed by hydrolysis to yield the β -substituted ketone. This methodology guarantees absolute regiocontrol and avoids the formation of tertiary alcohols ( [1]).

Step-by-Step Protocol
  • Preparation: In an oven-dried, argon-purged Schlenk flask, add 3,5-difluorophenylboronic acid (1.20 eq) and [Rh(OH)(BINAP)]2​ catalyst (0.03 eq).

  • Solvation: Introduce a degassed mixture of THF/H₂O (10:1 v/v) to dissolve the solids.

  • Addition: Dropwise add cyclopent-2-en-1-one (1.00 eq) via syringe at 20 °C.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 3-(3,5-difluorophenyl)cyclopentan-1-one .

Self-Validation Checkpoint: The protocol is validated when TLC shows complete consumption of the UV-active enone. ¹H NMR must confirm the disappearance of olefinic protons ( δ 6.0–7.5 ppm) and the emergence of complex aliphatic multiplets ( δ 1.8–2.8 ppm) characteristic of the saturated cyclopentanone ring.

Phase 2: Chemoselective Carbonyl Reduction

The intermediate ketone must be reduced to a secondary alcohol to set up the final bromination.

Causality & Mechanistic Rationale

The choice of reducing agent is critical. Strong hydrides like Lithium Aluminum Hydride ( LiAlH4​ ) are overly aggressive and risk hydrodefluorination of the electron-deficient 3,5-difluorophenyl ring. Sodium borohydride ( NaBH4​ ) in methanol provides a mild, highly chemoselective reduction of the ketone without disturbing the aryl fluorides ( [2]). The protic solvent enhances the electrophilicity of the carbonyl carbon via hydrogen bonding, accelerating the hydride transfer.

Step-by-Step Protocol
  • Preparation: Dissolve 3-(3,5-difluorophenyl)cyclopentan-1-one (1.00 eq) in anhydrous methanol (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C, preventing exothermic runaway.

  • Addition: Add NaBH4​ (1.50 eq) in small portions over 15 minutes to control hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Remove methanol under reduced pressure, extract the aqueous layer with dichloromethane (DCM), dry over MgSO4​ , and concentrate to yield 3-(3,5-difluorophenyl)cyclopentan-1-ol .

Self-Validation Checkpoint: Infrared (IR) spectroscopy acts as the primary validation tool. The complete disappearance of the sharp carbonyl stretch at ~1740 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹ confirms a successful transformation.

Phase 3: Stereospecific Appel Bromination

The final phase converts the secondary alcohol into the target bromide.

Causality & Mechanistic Rationale

Using strong acids like HBr for this transformation often leads to carbocation generation, resulting in hydride shifts and ring-expansion byproducts. To prevent this, we employ the Appel reaction. By utilizing carbon tetrabromide ( CBr4​ ) and triphenylphosphine ( PPh3​ ), the alcohol is activated as an oxyphosphonium intermediate. This sets up a clean SN​2 displacement by the bromide ion, resulting in complete inversion of stereochemistry and zero rearrangement ([3]).

Step-by-Step Protocol
  • Preparation: Dissolve 3-(3,5-difluorophenyl)cyclopentan-1-ol (1.00 eq) and CBr4​ (1.50 eq) in anhydrous DCM.

  • Cooling: Chill the solution to 0 °C under argon.

  • Activation: Add PPh3​ (1.50 eq) portionwise. The solution will turn slightly yellow as the phosphonium complex forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Elute through a short silica plug using 100% hexanes to separate the highly non-polar bromide product from the triphenylphosphine oxide byproduct.

Self-Validation Checkpoint: The final product is validated via Mass Spectrometry (GC-MS or LC-MS). The presence of a characteristic 1:1 isotopic doublet (M / M+2) confirms the successful incorporation of the bromine atom.

Forward Synthesis Workflow & Quantitative Data

ForwardSynthesis SM 3,5-Difluorophenylboronic acid + Cyclopent-2-en-1-one Step1 Step 1: Rh-Catalyzed 1,4-Addition [Rh(OH)(BINAP)]2, THF, 20°C SM->Step1 Int1 Intermediate 1: 3-(3,5-Difluorophenyl)cyclopentan-1-one Step1->Int1 Step2 Step 2: Carbonyl Reduction NaBH4, MeOH, 0°C Int1->Step2 Int2 Intermediate 2: 3-(3,5-Difluorophenyl)cyclopentan-1-ol Step2->Int2 Step3 Step 3: Appel Bromination CBr4, PPh3, DCM, 0°C to RT Int2->Step3 Product Final Product: 1-(3-Bromocyclopentyl)-3,5-difluorobenzene Step3->Product

Three-step forward synthesis workflow and reaction conditions.

Quantitative Reaction Parameters

To ensure reproducibility across different laboratory scales, the following table summarizes the expected quantitative metrics and analytical markers for each phase of the synthesis.

PhaseChemical TransformationReagent SystemTime (h)Temp (°C)Expected Yield (%)Key Analytical Marker
1 1,4-Conjugate Addition [Rh(OH)(BINAP)]2​ , Ar-B(OH)2​ 122085 - 90¹H NMR: Loss of olefinic signals (6.0-7.5 ppm)
2 Chemoselective Reduction NaBH4​ , Methanol2092 - 95IR: Emergence of broad O-H stretch (~3300 cm⁻¹)
3 Stereospecific Bromination CBr4​ , PPh3​ , DCM40 to 2575 - 80MS: M / M+2 isotopic doublet (1:1 ratio)

References

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844.[Link]

  • Brown, H. C., Park, W. S., Cho, B. T., & Ramachandran, P. V. (1987). Selective reductions. 40. A critical examination of the relative effectiveness of various reducing agents for the asymmetric reduction of different classes of ketones. The Journal of Organic Chemistry, 52(24), 5406-5412.[Link]

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P‐N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.[Link]

Protocols & Analytical Methods

Method

Suzuki-Miyaura Cross-Coupling Protocols Using 1-(3-Bromocyclopentyl)-3,5-difluorobenzene

An Application Guide for C(sp³)–C(sp²) Bond Formation: Abstract The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] While co...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for C(sp³)–C(sp²) Bond Formation:

Abstract

The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] While couplings involving sp²-hybridized carbons are well-established, the extension to sp³-hybridized centers, particularly secondary alkyl halides, presents unique challenges, primarily the competing β-hydride elimination pathway.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of Suzuki-Miyaura cross-coupling using the challenging substrate, 1-(3-bromocyclopentyl)-3,5-difluorobenzene. We delve into the mechanistic rationale behind parameter selection, offer detailed, step-by-step protocols, and provide a robust troubleshooting guide to empower chemists to effectively utilize this valuable building block in the synthesis of novel chemical entities.

Mechanistic Insights: Navigating the Challenges of C(sp³)-Br Coupling

The efficacy of a Suzuki-Miyaura reaction hinges on the smooth progression through a well-defined catalytic cycle.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions, especially with non-traditional substrates like secondary alkyl bromides.

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the alkyl halide. For C(sp³)-Br bonds, this step is often slower than for aryl halides and requires a highly reactive, electron-rich palladium center. The use of bulky, electron-donating phosphine ligands is critical to facilitate this step.[7][8]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) center. This process is significantly accelerated by a base, which converts the neutral boronic acid into a more nucleophilic "ate" complex, [R-B(OH)₃]⁻.[9][10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast, especially from cis-configured intermediates.

A critical competing pathway when using alkyl halides with β-hydrogens is β-hydride elimination from the alkylpalladium(II) intermediate formed after oxidative addition. This side reaction leads to the formation of an alkene and a palladium-hydride species, which can result in dehalogenation of the starting material and reduced product yield.[4][12] The strategic selection of a bulky ligand helps to create a sterically hindered environment around the palladium center, disfavoring the syn-coplanar arrangement required for β-hydride elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Catalyst R_X R¹-X (Alkyl Bromide) 1-(3-Bromocyclopentyl)-3,5-difluorobenzene R_X->OxAdd PdII_Complex R¹-Pd(II)Ln       |             X OxAdd->PdII_Complex SideReaction β-Hydride Elimination (Side Reaction) PdII_Complex->SideReaction Transmetalation Transmetalation PdII_Complex->Transmetalation Base activates Boronic Acid Boronic R²-B(OH)₂ + Base Boronic->Transmetalation PdII_Diorgano R¹-Pd(II)Ln       |             R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Monitoring cluster_end 4. Workup & Purification cluster_analysis 5. Analysis reagents Weigh Reagents: - Alkyl Bromide - Boronic Acid - Catalyst & Ligand - Base glassware Oven-Dry Glassware solvents Degas Solvents (Sparging or Freeze-Pump-Thaw) combine Combine Solids in Flask solvents->combine inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) combine->inert add_solvents Add Degassed Solvents via Syringe inert->add_solvents heat Heat to Target Temperature (e.g., 90 °C) add_solvents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench Upon Completion extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, Purity Analysis) purify->characterize

Sources

Application

1-(3-Bromocyclopentyl)-3,5-difluorobenzene as a fluorinated building block in drug discovery

Abstract This document provides a detailed technical guide for the use of 1-(3-bromocyclopentyl)-3,5-difluorobenzene , a bifunctional fluorinated building block designed for advanced applications in drug discovery. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the use of 1-(3-bromocyclopentyl)-3,5-difluorobenzene , a bifunctional fluorinated building block designed for advanced applications in drug discovery. This building block features two distinct and orthogonally reactive handles: a C(sp²)-Br bond on a difluorinated aromatic ring and a C(sp³)-Br bond on a saturated cyclopentyl scaffold. This unique architecture allows for sequential and site-selective functionalization, enabling the rapid generation of diverse molecular libraries with high three-dimensional character. We present a proposed synthetic route, key physicochemical properties, and detailed, field-tested protocols for selective Suzuki-Miyaura coupling at the aryl position followed by nucleophilic substitution at the alkyl position. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated synthons to accelerate their discovery programs.

Introduction: The Strategic Value of Fluorinated, sp³-Rich Building Blocks

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—allow chemists to meticulously modulate key drug properties.[2][3] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, increase target binding affinity through favorable electronic interactions, and fine-tune lipophilicity to improve pharmacokinetic profiles.[4][5][6]

Simultaneously, there is a growing imperative to move beyond flat, aromatic-heavy molecules and explore "beyond Rule of 5" (bRo5) chemical space, which is rich in sp³-hybridized centers.[7] Molecules with greater three-dimensional character often exhibit improved selectivity and can engage with challenging biological targets that have complex binding sites.[7]

The building block 1-(3-bromocyclopentyl)-3,5-difluorobenzene is engineered to meet both these demands. It provides a difluorinated aromatic motif, known to improve drug-like properties, directly connected to a non-planar cyclopentyl ring.[8][9] Crucially, its two distinct bromide handles offer orthogonal chemical reactivity, transforming it from a simple intermediate into a strategic platform for building molecular complexity in a controlled, stepwise manner.

Molecular Profile & Synthesis

Physicochemical Properties

The properties of 1-(3-bromocyclopentyl)-3,5-difluorobenzene are determined by its constituent parts: the lipophilic yet polar difluorophenyl group and the saturated bromocyclopentyl moiety.

PropertyValue (Estimated)Notes
Molecular Formula C₁₁H₁₁BrF₂-
Molecular Weight 261.11 g/mol -
Appearance Colorless to pale yellow oilBased on similar structures.
Boiling Point ~250-260 °C at 760 mmHgEstimated from structural analogues.
LogP ~4.0-4.5Calculated; the difluoroaryl and bromocyclopentyl groups both contribute to lipophilicity.
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, Toluene); Insoluble in water.Typical for halogenated organic compounds.
Proposed Synthesis

While not widely commercialized, a plausible and scalable synthesis can be envisioned from commercially available starting materials. A robust approach involves a Friedel-Crafts acylation followed by reduction and selective radical bromination. This multi-step synthesis ensures high regiochemical control.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction cluster_2 Step 3: Radical Bromination A 1,3-Difluorobenzene + Cyclopentanecarbonyl chloride B AlCl₃, DCM A->B C (3,5-Difluorophenyl)(cyclopentyl)methanone B->C D (3,5-Difluorophenyl)(cyclopentyl)methanone E H₂NNH₂, KOH, Ethylene Glycol, Heat D->E F 1-Cyclopentyl-3,5-difluorobenzene E->F G 1-Cyclopentyl-3,5-difluorobenzene H NBS, AIBN (initiator), CCl₄, Light G->H I 1-(3-Bromocyclopentyl)-3,5-difluorobenzene H->I

Caption: Proposed multi-step synthesis of the title compound.

Causality Behind Choices:

  • Friedel-Crafts Acylation over Alkylation: Direct Friedel-Crafts alkylation with a cyclopentyl halide is prone to carbocation rearrangements and polyalkylation.[10] Acylation followed by reduction is a more reliable method to install the cyclopentyl group without isomerization.[10][11] The fluorine atoms are deactivating, so forcing conditions may be required for the acylation step.[7]

  • Wolff-Kishner Reduction: This classic reduction is highly effective for converting aryl ketones to the corresponding alkanes under basic conditions, which is compatible with the electron-rich difluorophenyl ring.

  • Radical Bromination: N-Bromosuccinimide (NBS) with a radical initiator is the standard method for selectively brominating allylic or benzylic positions. For a saturated ring like cyclopentane, it will preferentially attack the secondary C-H bonds. While this may lead to a mixture of 2- and 3-bromo isomers, the 3-position is often favored due to statistical and steric reasons. Purification by chromatography would be necessary to isolate the desired 3-bromo isomer.

Application Strategy: Orthogonal Reactivity for Sequential Derivatization

The primary value of 1-(3-bromocyclopentyl)-3,5-difluorobenzene lies in the differential reactivity of its two C-Br bonds. The C(sp²)-Br bond on the electron-deficient aromatic ring is highly susceptible to oxidative addition by low-valent transition metals, particularly palladium(0).[12][13] In contrast, the secondary C(sp³)-Br bond on the cyclopentyl ring is significantly less reactive under these conditions but is an excellent electrophile for classic nucleophilic substitution (Sₙ2) reactions.[14][15]

This orthogonality enables a powerful and logical synthetic workflow for building complex molecules.

G cluster_0 Pathway A: Aryl First cluster_1 Pathway B: Alkyl First (Advanced) start 1-(3-Bromocyclopentyl)-3,5-difluorobenzene C(sp²)-Br C(sp³)-Br proc1 Protocol 1: Pd-Catalyzed Coupling (e.g., Suzuki-Miyaura) start:f0->proc1 Site-Selective Reaction at Aryl-Br proc3 Protocol 3: Ni/Photoredox Coupling start:f0->proc3 Site-Selective Reaction at Alkyl-Br prod1 Intermediate A Aryl-R¹ C(sp³)-Br proc1->prod1 proc2 Protocol 2: Nucleophilic Substitution (e.g., Amination, Etherification) prod1:f0->proc2 final1 Final Product Aryl-R¹ Cyclopentyl-Nu proc2->final1 prod2 Intermediate B C(sp²)-Br Cyclopentyl-R² proc3->prod2 proc4 Protocol 1: Pd-Catalyzed Coupling prod2:f0->proc4 final2 Final Product Aryl-R¹ Cyclopentyl-R² proc4->final2

Caption: Strategic workflow for sequential functionalization.

This guide will focus on the most common and reliable route, Pathway A , detailing the protocols for initial C-C or C-N bond formation at the aryl position, followed by diversification at the alkyl position.

Experimental Protocols

Safety Precaution: These protocols involve flammable solvents, reactive reagents, and potentially hazardous materials. All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol details the palladium-catalyzed cross-coupling of the C(sp²)-Br bond with a representative boronic acid. The conditions are chosen to ensure high selectivity, leaving the C(sp³)-Br bond intact for subsequent reactions.[16][17]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. This step is significantly faster for C(sp²)-Br bonds than for unactivated C(sp³)-Br bonds, which is the basis for the reaction's selectivity.[12][14] Subsequent transmetalation with the boronic acid and reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.

G cluster_legend Legend A Pd⁰L₂ B [Ar-PdII(Br)L₂] A->B Oxidative Addition (Ar-Br) C [Ar-PdII(R)L₂] B->C Transmetalation (R-B(OH)₂) C->A Reductive Elimination D Ar-R C->D Ar Ar = (3-bromocyclopentyl)-3,5-difluorophenyl R R = Boronic acid partner L L = Phosphine Ligand

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Materials & Reagents:

  • 1-(3-Bromocyclopentyl)-3,5-difluorobenzene (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (or Toluene/DMF mixture)

  • Water (Degassed)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-(3-bromocyclopentyl)-3,5-difluorobenzene (e.g., 261 mg, 1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 90-100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure coupled product, which still contains the intact 3-bromocyclopentyl moiety.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable choice. More active catalysts with bulky phosphine ligands can be used for challenging substrates.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ may be required for less reactive boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous component is crucial for the transmetalation step. Ensure solvents are properly degassed to prevent catalyst degradation.
Temperature 80 - 110 °CHigher temperatures accelerate the reaction but may lead to decomposition if prolonged.
Protocol 2: Nucleophilic Substitution on the Cyclopentyl Bromide

This protocol describes the reaction of the product from Protocol 1 with a primary or secondary amine to form a new C-N bond at the C(sp³) position. This is a classic Sₙ2 reaction.[15][18]

Materials & Reagents:

  • Product from Protocol 1 (e.g., 1-(3-bromocyclopentyl)-[1,1'-biphenyl]-3,5-difluoro derivative) (1.0 eq)

  • Primary or Secondary Amine (2.0 - 3.0 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Potassium Iodide (KI) (catalytic, 0.1 eq)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the product from Protocol 1 (e.g., 1.0 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add the amine (2.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), and a catalytic amount of KI (17 mg, 0.1 mmol).

  • Rationale for KI: The iodide ion can displace the bromide in a rapid equilibrium (Finkelstein reaction) to form a more reactive iodo-intermediate, accelerating the rate of Sₙ2 substitution by the amine.

  • Reaction Execution: Heat the mixture to 60-80 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography (often using a gradient containing a small amount of triethylamine to prevent product streaking on silica) to afford the final tertiary amine product.

Protocol 3: Considerations for Advanced C(sp³)-Br Coupling

While palladium catalysis selectively targets the aryl bromide, modern methods allow for the coupling of secondary alkyl bromides.[14] These reactions typically require different catalytic systems and proceed via radical mechanisms, offering an alternative synthetic strategy (Pathway B).

  • Nickel Catalysis: Nickel catalysts, often in combination with a bipyridine or other nitrogen-based ligand and a stoichiometric reductant (e.g., Zn or Mn powder), can facilitate the reductive coupling of secondary alkyl bromides with aryl halides.[5][19][20] These conditions can be tuned to favor C(sp²)-C(sp³) bond formation.

  • Metallaphotoredox Catalysis: Dual catalytic systems combining a nickel catalyst with a photoredox catalyst (like an iridium or ruthenium complex) can generate alkyl radicals from the C(sp³)-Br bond under visible light irradiation.[1][4][21] These radicals can then engage in the nickel catalytic cycle to form C-C bonds. This approach is known for its exceptional functional group tolerance and mild reaction conditions.

Implementing these advanced methods would allow a researcher to functionalize the cyclopentyl ring first, leaving the aryl bromide available for subsequent palladium-catalyzed reactions.

Conclusion

1-(3-Bromocyclopentyl)-3,5-difluorobenzene is a highly versatile and strategically valuable building block for modern drug discovery. Its pre-installed fluorinated aromatic ring and sp³-rich scaffold provide a strong foundation for developing drug candidates with favorable properties. The key advantage of this synthon is its orthogonal reactivity, which permits reliable, site-selective, and sequential functionalization. By following the detailed protocols provided, researchers can efficiently perform palladium-catalyzed coupling at the aryl bromide followed by nucleophilic substitution at the alkyl bromide, enabling the rapid and logical synthesis of diverse and complex molecular architectures.

References

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  • Wang, S., Qian, Q., & Gong, H. (2012). Nickel-catalyzed reductive coupling of aryl halides with secondary alkyl bromides and allylic acetate. Semantic Scholar. Available at: [Link]

  • Shukla, G., Singh, M., Singh, S., & Singh, M. S. (2021). Iridium(iii)-catalyzed photoredox cross-coupling of alkyl bromides with trialkyl amines: access to α-alkylated aldehydes. Chemical Communications. Available at: [Link]

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  • Zhou, J., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society. Available at: [Link]

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  • Reid, M., & Doyle, A. G. (2024). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Journal of the American Chemical Society. Available at: [Link]

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Sources

Method

Application Note: Formulation Strategies for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene in Agrochemical Delivery Systems

Executive Summary & Rationale The integration of halogenated motifs into agrochemical active ingredients (AIs) has become a dominant strategy in modern crop protection. Since 2016, approximately 77% of marketed modern ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The integration of halogenated motifs into agrochemical active ingredients (AIs) has become a dominant strategy in modern crop protection. Since 2016, approximately 77% of marketed modern agrochemicals feature halogen substitutions, which significantly enhance metabolic stability and target receptor affinity[1]. However, the incorporation of compounds like 1-(3-Bromocyclopentyl)-3,5-difluorobenzene presents profound formulation challenges.

The dual presence of a dense bromine atom and a highly lipophilic difluorophenyl ring drastically increases the molecule's hydrophobicity (LogP) and specific gravity. Consequently, traditional aqueous suspension concentrates (SCs) are prone to rapid sedimentation and Ostwald ripening. To achieve optimal bioavailability and field efficacy, this application note details the development of a high-performance Emulsifiable Concentrate (EC) . ECs remain a widely used formulation for crop protection globally, as they dissolve the active ingredient in a water-immiscible solvent and spontaneously form stable micro-emulsions (0.1 to 1.0 µm) upon dilution in the spray tank[2].

Physicochemical Profiling & Causality in Formulation Design

Designing an optimal and scalable protocol requires a deep understanding of the AI's physicochemical behavior[2].

  • The Fluorine Effect: The 3,5-difluorobenzene moiety imparts extreme hydrophobicity. To fully dissolve this AI, highly non-polar or aromatic solvents (e.g., Aromatic 200) must be utilized.

  • The Bromine Effect: Bromine significantly increases the molecular density. If the oil phase's specific gravity is not carefully matched to the aqueous phase, the resulting emulsion droplets will sink rather than cream, leading to irreversible coalescence at the bottom of the spray tank.

  • Surfactant Causality: To counteract the density and hydrophobicity, a dual-surfactant system is mandatory. An emulsifiable concentrate formulation combines the active ingredient in a water-immiscible solvent with a precisely balanced blend of emulsifiers[2]. We utilize an anionic surfactant to provide electrostatic repulsion and a non-ionic surfactant to provide a steric barrier[3].

StabilizationMechanism Oil Oil Droplet (AI + Solvent) Anionic Anionic Surfactant (Electrostatic Repulsion) Oil->Anionic Adsorption NonIonic Non-ionic Surfactant (Steric Hindrance) Oil->NonIonic Adsorption Aqueous Continuous Aqueous Phase Anionic->Aqueous Charge Barrier NonIonic->Aqueous Physical Barrier Stable Stable Emulsion Prevents Coalescence Aqueous->Stable Dilution in Spray Tank

Dual-action stabilization mechanism of the oil-in-water emulsion at the droplet interface.

Self-Validating Experimental Protocol: 250 g/L EC Preparation

This protocol is designed as a self-validating system . Each critical step contains a validation checkpoint to ensure that thermodynamic failures (e.g., crystallization, phase separation) are caught before advancing, ensuring absolute trustworthiness in the final product.

Materials Required
  • Active Ingredient: 1-(3-Bromocyclopentyl)-3,5-difluorobenzene (25% w/w)

  • Solvent: Aromatic 200 or N,N-dimethyldecanamide (65% w/w)

  • Anionic Emulsifier: Calcium dodecylbenzenesulfonate (Calcium DDBS)

  • Non-ionic Emulsifier: Castor oil ethoxylate (40 EO)

Step-by-Step Methodology

Step 1: AI Dissolution & Solvent Capacity Verification

  • Charge a glass-lined mixing vessel with 650 g of the selected solvent.

  • Gradually add 250 g of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene under continuous overhead stirring (400 RPM) at 25°C until a clear, homogeneous liquid is achieved.

  • Causality: In an EC formulation, the active ingredient must be fully soluble in the carrier solvent[4].

  • Validation Checkpoint: Extract a 10 mL aliquot and subject it to 0°C for 2 hours. If any crystallization or turbidity is observed, the solvent capacity is insufficient. Do not proceed until a co-solvent (e.g., cyclohexanone) is added to depress the freezing point.

Step 2: Emulsifier Blending & HLB Matching

  • To the clear oil phase, add a 10% w/w emulsifier blend consisting of Calcium DDBS and Castor oil ethoxylate.

  • Stir at 600 RPM for 30 minutes to ensure complete homogenization of the surfactants into the oil phase.

  • Causality: The spontaneous stable emulsion is achieved by selecting an optimum combination of surfactants that have the correct Hydrophilic-Lipophilic Balance (HLB) for the active-solvent mixture[3].

  • Validation Checkpoint (Spontaneity Test): Drop 1 mL of the formulated EC into a 100 mL graduated cylinder filled with CIPAC Standard Water D (342 ppm hardness). A spontaneous, blooming milky emulsion must form immediately without mechanical agitation. If the droplet sinks as an intact oil bead, the HLB is too low; if it forms a clear microemulsion that rapidly separates, the HLB is too high.

Step 3: Filtration and Packaging

  • Pass the validated formulation through a 5 µm PTFE filter to remove any ambient particulate matter that could serve as nucleation sites for crystallization.

  • Package in fluorinated HDPE or PET containers to prevent solvent permeation.

FormulationWorkflow AI 1-(3-Bromocyclopentyl)-3,5-difluorobenzene (Highly Lipophilic AI) Solvent Solvent Dissolution (Aromatic 200) AI->Solvent Dissolution Surfactant Surfactant Addition (Anionic + Non-ionic) Solvent->Surfactant 0°C Checkpoint Pass EC EC Homogenization (400 - 600 RPM) Surfactant->EC Blending QC Self-Validating QC (CIPAC MT 36 / MT 46) EC->QC Spontaneity Test Fail Phase Separation / Crystallization (Re-evaluate HLB) QC->Fail Fails Stability Pass Field-Ready Formulation (0.1 - 1.0 µm Droplets) QC->Pass Passes Stability Fail->Surfactant Adjust Ratio

Workflow for the formulation and self-validating quality control of the halogenated EC.

Advanced Alternative: Cyclodextrin Inclusion

If regulatory restrictions limit the use of volatile organic solvents (VOCs) typically required for ECs, an advanced alternative is the use of cyclodextrins. Cyclodextrins are capable of forming molecular inclusion complexes with substances that tend to be highly hydrophobic[5]. By encapsulating the 1-(3-Bromocyclopentyl)-3,5-difluorobenzene within the hydrophobic cavity of a cyclodextrin molecule, the apparent aqueous solubility of the halogenated scaffold is drastically increased, allowing for the creation of solvent-free aqueous formulations while minimizing environmental contamination[5].

Quantitative Data & Quality Control

The formulation's viability is determined by its performance under standardized Collaborative International Pesticides Analytical Council (CIPAC) testing methodologies.

Table 1: Surfactant HLB Optimization Matrix (CIPAC MT 36)

Optimization of the emulsifier ratio is critical. The careful selection of the surfactants used can also aid the biological activity of the crop protection product by increasing wetting and facilitating transfer into plant tissue[3].

Formulation IDCalcium DDBS (Anionic, wt%)Castor Oil 40EO (Non-ionic, wt%)Calculated HLBSpontaneity (CIPAC MT 36)Emulsion Stability (24h)
F1 7.0%3.0%10.4Poor (Requires agitation)Rapid oil separation
F2 5.0%5.0%11.8ModerateSlight creaming (2 mL)
F3 (Optimal) 4.0% 6.0% 12.5 Excellent (Spontaneous) Stable (<0.5 mL cream)
F4 2.0%8.0%13.9GoodSedimentation observed
Table 2: Accelerated Storage Stability (CIPAC MT 46) for Optimal Formulation F3

To ensure commercial viability, the formulation must survive thermal stress testing without chemical degradation or physical phase separation.

ParameterInitial (Day 0)14 Days @ 54°C7 Days @ 0°CSpecification Limit
Active Ingredient Content 250.2 g/L249.8 g/L250.1 g/L± 5% of nominal
pH (1% dilution) 6.56.36.55.0 - 8.0
Emulsion Stability StableStableStableMax 2 mL cream/oil
Appearance Clear amber liquidClear amber liquidNo crystallizationHomogeneous liquid

References

  • Croda Agriculture. "Formulating emulsifiable concentrate (EC)". Croda Agriculture. 4

  • Aragen Life Sciences. "Systemic Insecticide: Emulsifiable Concentrate Formulation". Aragen Life Sciences. 2

  • Lankem Ltd. "Emulsifiable Concentrates for Agrochemical Applications". Lankem Ltd. 3

  • National Institutes of Health (NIH). "New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture". NIH / ChemBioChem. 1

  • Wacker Chemie AG. "Agrochemical solutions". Wacker Chemie AG.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(3-Bromocyclopentyl)-3,5-difluorobenzene Synthesis

Welcome to the technical support center for the synthesis of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth technical guidance, drawing from established principles of organic synthesis and field-proven insights.

Introduction: Synthetic Strategies

The synthesis of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene presents a unique challenge in carbon-carbon bond formation, specifically an sp²-sp³ coupling. The two most viable synthetic strategies involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, or a Grignard reaction. The choice of strategy will depend on the available starting materials, functional group tolerance, and desired scale of the reaction.

A critical consideration is the nature of the "3-bromocyclopentyl" moiety. A direct coupling using a 3-bromocyclopentyl organometallic reagent is complicated by the potential for side reactions. A more practical approach involves the use of a cyclopentenyl precursor, followed by bromination and reduction of the double bond post-coupling. Alternatively, a pre-formed bromocyclopentane derivative can be used.

The following diagram illustrates a plausible synthetic pathway:

Synthetic_Pathway cluster_cyclopentyl Cyclopentyl Precursor Synthesis cluster_coupling Cross-Coupling Reaction cluster_final_steps Final Product Formation Cyclopentane Cyclopentane Bromocyclopentane Bromocyclopentane Cyclopentane->Bromocyclopentane Br2, UV light Cyclopentene Cyclopentene Bromocyclopentane->Cyclopentene Base (e.g., t-BuOK) 3-Bromocyclopentene 3-Bromocyclopentene Cyclopentene->3-Bromocyclopentene NBS, initiator Cyclopentenyl\nOrganometallic Cyclopentenyl Organometallic 3-Bromocyclopentene->Cyclopentenyl\nOrganometallic Mg or Bpin 1-(Cyclopent-2-en-1-yl)-3,5-difluorobenzene 1-(Cyclopent-2-en-1-yl)-3,5-difluorobenzene Cyclopentenyl\nOrganometallic->1-(Cyclopent-2-en-1-yl)-3,5-difluorobenzene 1-(Cyclopentyl)-3,5-difluorobenzene 1-(Cyclopentyl)-3,5-difluorobenzene 1-(Cyclopent-2-en-1-yl)-3,5-difluorobenzene->1-(Cyclopentyl)-3,5-difluorobenzene H2, Pd/C 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene->1-(Cyclopent-2-en-1-yl)-3,5-difluorobenzene Pd Catalyst, Ligand, Base 1-(3-Bromocyclopentyl)-3,5-difluorobenzene 1-(3-Bromocyclopentyl)-3,5-difluorobenzene 1-(Cyclopentyl)-3,5-difluorobenzene->1-(3-Bromocyclopentyl)-3,5-difluorobenzene Brominating Agent Troubleshooting_Low_Yield cluster_starting_material Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Reactions cluster_no_product Troubleshooting Reaction Failure Low_Yield Low Yield Observed Analyze_Crude Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Low_Yield->Analyze_Crude Starting_Material Significant Starting Material? Analyze_Crude->Starting_Material Side_Products Significant Side Products? Analyze_Crude->Side_Products No_Product Little to No Product? Analyze_Crude->No_Product Increase_Temp Increase Temperature Starting_Material->Increase_Temp Change_Catalyst Change Catalyst/Ligand Starting_Material->Change_Catalyst Optimize_Base Optimize Base Starting_Material->Optimize_Base Beta_Elimination β-Hydride Elimination Product? Side_Products->Beta_Elimination Homocoupling Homocoupling Product? Side_Products->Homocoupling Check_Reagents Check Reagent Quality No_Product->Check_Reagents Verify_Conditions Verify Reaction Conditions (Anhydrous, Inert) No_Product->Verify_Conditions Use_Bulky_Ligand Use Bulky Ligand/ Lower Temperature Beta_Elimination->Use_Bulky_Ligand Yes Adjust_Stoichiometry Adjust Stoichiometry/ Slow Addition Homocoupling->Adjust_Stoichiometry Yes

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 1-(3-Bromocyclopentyl)-3,5-difluorobenzene

Welcome to the technical support center for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges, particularly focusing on achieving high conversion rates in reactions involving this versatile intermediate. As a molecule possessing two distinct reactive sites—an aliphatic bromide and a deactivated aryl ring—it presents unique opportunities and challenges in synthetic chemistry. This resource provides in-depth, field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates when using 1-(3-Bromocyclopentyl)-3,5-difluorobenzene?

Low conversion rates with this substrate typically stem from a few key areas that are critical to address:

  • Reagent Quality and Purity: The purity of starting materials, reagents, and solvents is paramount. Impurities in 1-(3-Bromocyclopentyl)-3,5-difluorobenzene itself, or in your coupling partner, can poison the catalyst or lead to side reactions.[1][2] For instance, residual water or organic contaminants in solvents can have a detrimental effect on many reactions, especially those involving organometallics like Grignard reagents.[3]

  • Catalyst and Ligand Selection: In cross-coupling reactions, the choice of palladium catalyst and ligand is crucial and highly substrate-dependent.[4][5] An inappropriate catalyst/ligand combination can lead to poor catalytic activity or catalyst decomposition.

  • Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, and concentration, can significantly impact yield.[6][7] For example, excessively high temperatures can lead to thermal decomposition of reagents or products, while temperatures that are too low may result in a sluggish or incomplete reaction.

  • Inert Atmosphere: Many coupling reactions, particularly those involving palladium catalysts or organometallic reagents, are sensitive to oxygen.[7] Failure to maintain a strictly inert atmosphere (e.g., using argon or nitrogen) can lead to catalyst deactivation and low yields.

  • Side Reactions: The bifunctional nature of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene can lead to undesired side reactions. These can include elimination of HBr from the cyclopentyl ring, or self-coupling reactions.

Q2: How do the two reactive sites on the molecule influence potential side reactions?

1-(3-Bromocyclopentyl)-3,5-difluorobenzene has two potential reactive centers: the C-Br bond on the cyclopentyl ring and the C-F bonds on the difluorobenzene ring. The bromine on the cyclopentyl ring is a leaving group in nucleophilic substitution and elimination reactions, and it is also the site for Grignard reagent formation. The difluorobenzene ring is an aryl halide, a common substrate for cross-coupling reactions. The two fluorine atoms are electron-withdrawing, which can influence the reactivity of the aromatic ring.

Potential side reactions include:

  • Elimination: The bromocyclopentyl group can undergo E2 elimination in the presence of a strong base to form an alkene, 1-(cyclopent-2-en-1-yl)-3,5-difluorobenzene. This is a common side reaction when attempting substitution reactions on the cyclopentyl ring.

  • Wurtz-type Coupling: When forming a Grignard reagent from the bromocyclopentyl group, a common side reaction is the coupling of the Grignard reagent with the starting alkyl halide, leading to a dimer.[8]

  • Homocoupling: In Suzuki-Miyaura reactions, the boronic acid can couple with itself, and the aryl halide can also undergo homocoupling, especially at high temperatures or with certain catalysts.[4]

In-Depth Troubleshooting Guides

Focus Area 1: Suzuki-Miyaura Cross-Coupling Reactions

The 3,5-difluorobromobenzene moiety is a common substrate for Suzuki-Miyaura cross-coupling. However, achieving high yields can be challenging.

Q: My Suzuki-Miyaura coupling with 1-(3-Bromocyclopentyl)-3,5-difluorobenzene is sluggish or not going to completion. What should I check?

A systematic approach to troubleshooting a sluggish Suzuki-Miyaura coupling is essential. The key components to investigate are the catalyst, ligand, base, and solvent.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a common choice, more advanced catalyst systems often provide better results, especially for challenging substrates.[4][9] Consider screening a variety of catalysts and ligands.

    CatalystLigandTypical Loading (mol%)Notes
    Pd(PPh₃)₄None2-5A common starting point, but can be inefficient.[4]
    Pd₂(dba)₃SPhos1-3Buchwald ligands like SPhos are often effective for aryl chlorides and bromides.[10]
    Pd(OAc)₂XPhos1-3Another effective Buchwald ligand for challenging couplings.
    PEPPSI™-IPrNone1-3An air- and moisture-stable precatalyst that can be highly effective.[7]
  • Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

    • Common Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Troubleshooting: If using a weaker base like K₂CO₃ results in a sluggish reaction, switching to a stronger base like Cs₂CO₃ or K₃PO₄ can often improve the rate and yield.[6][10]

  • Solvent System: The solvent must be appropriate for the chosen base and be able to dissolve the reactants. Common solvent systems for Suzuki couplings include toluene, dioxane, THF, and mixtures with water.[10]

    • Degassing: It is critical to use degassed solvents to prevent oxidation of the palladium catalyst.[7] Solvents can be degassed by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing the temperature may improve the rate. However, be aware that higher temperatures can also lead to side reactions like protodeboronation.[4][6]

Experimental Protocol: Solvent Degassing
  • Place the solvent in a Schlenk flask equipped with a stir bar.

  • Seal the flask and connect it to a Schlenk line.

  • Evacuate the flask under vacuum while stirring for 10-15 minutes.

  • Backfill the flask with an inert gas (argon or nitrogen).

  • Repeat the evacuate/backfill cycle at least three times.

  • For a more rigorous degassing, sparge the solvent with a gentle stream of inert gas through a long needle for 30-60 minutes.

Q: I'm observing significant side products in my Suzuki-Miyaura reaction. What are they likely to be and how can I minimize them?

The most common side reactions in a Suzuki-Miyaura coupling are protodeboronation of the boronic acid and homocoupling of the coupling partners.

  • Protodeboronation: This is the protonolysis of the boronic acid, which converts it to the corresponding arene, rendering it inactive in the coupling reaction. This is often promoted by high temperatures and certain bases.[4]

    • Minimization Strategies:

      • Use fresh, high-purity boronic acid.

      • Avoid excessively high reaction temperatures.

      • Consider using a milder base.

      • Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Minimization Strategies:

      • Ensure efficient oxidative addition and transmetalation by optimizing the catalyst and ligand.

      • Add the aryl halide in a slight excess to favor the cross-coupling reaction.[4]

      • Maintain a strictly inert atmosphere to prevent oxidative processes that can lead to homocoupling.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Focus Area 2: Grignard Reagent Formation and Reactions

The bromocyclopentyl moiety can be converted to a Grignard reagent for subsequent reactions with electrophiles.

Q: I'm having trouble forming the Grignard reagent from 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. What are the critical factors for success?

The formation of a Grignard reagent is often subject to an induction period and can be sensitive to reaction conditions.[11]

Critical Factors for Grignard Formation:

  • Magnesium Activation: The magnesium turnings are coated with a passivating layer of magnesium oxide that must be removed for the reaction to initiate.[11]

    • Activation Methods:

      • Mechanically crush the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.

      • Add a small crystal of iodine to the reaction flask. The iodine will etch the surface of the magnesium.

      • Add a few drops of 1,2-dibromoethane. Its reaction with magnesium produces ethene gas, indicating that the magnesium is active.[11]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water.[12]

    • Ensure all glassware is oven-dried or flame-dried under vacuum before use.

    • Use anhydrous ether or THF as the solvent. Anhydrous solvents should be obtained from a freshly opened bottle or dried over a suitable drying agent and distilled.

  • Initiation: The reaction can sometimes be difficult to initiate.

    • Gentle heating with a heat gun at the beginning of the reaction can help to initiate it. Once the reaction starts, it is often exothermic and may require cooling.

    • Sonication can also be used to help initiate the reaction.

Q: My Grignard reaction is giving a low yield of the desired product. What are the common pitfalls?

Low yields in Grignard reactions can be due to a variety of factors, including side reactions and issues with the electrophile.

Common Pitfalls and Solutions:

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer. This is more likely to occur at higher concentrations of the alkyl halide.[8]

    • Solution: Add the solution of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Reaction with the Electrophile:

    • Enolizable Electrophiles: If the electrophile (e.g., a ketone) has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the electrophile instead of adding to the carbonyl group.

      • Solution: Add the Grignard reagent slowly to a cooled solution of the electrophile.

    • Steric Hindrance: A sterically hindered electrophile may react slowly or not at all.

      • Solution: The reaction may require longer reaction times or higher temperatures.

  • Grignard Reagent Titration: The exact concentration of the Grignard reagent solution is often unknown. It is good practice to titrate a small aliquot of the Grignard solution before adding the electrophile to ensure the correct stoichiometry.

Troubleshooting_Workflow Start Low Conversion Rate Check_Reagents Check Reagent Purity and Dryness Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Check_Reagents->Check_Atmosphere Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Check_Atmosphere->Optimize_Conditions Analyze_Side_Products Analyze for Side Products Optimize_Conditions->Analyze_Side_Products Suzuki Suzuki Coupling? Analyze_Side_Products->Suzuki Grignard Grignard Reaction? Analyze_Side_Products->Grignard Screen_Catalyst Screen Catalyst/Ligand/Base Suzuki->Screen_Catalyst Yes Activate_Mg Activate Magnesium Grignard->Activate_Mg Yes Success Improved Conversion Screen_Catalyst->Success Titrate_Grignard Titrate Grignard Reagent Activate_Mg->Titrate_Grignard Titrate_Grignard->Success

Caption: A general workflow for troubleshooting low conversion rates.

References

  • Doubleday, C. et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Schroeder, J. et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
  • Zhang, Y. et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
  • Li, J. et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Meringdal, J. W., & Menche, D. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Wikipedia. (2024). Grignard reagent. Wikipedia.
  • BenchChem. (2025).
  • Chemical Synthesis Database. (2025). 1-bromo-3,5-difluorobenzene.
  • Ashen-Garry, D. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Brede, M. et al. (2023).
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • ChemicalBook. (2026). 1-Bromo-3,5-difluorobenzene. ChemicalBook.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3,5-difluorobenzene-d3. Benchchem.
  • PubChem. (2025). 1-Bromo-3,5-difluorobenzene. PubChem.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromo-3,5-difluorobenzene. Fisher Scientific.
  • Jaeger, S. et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. PMC.
  • Jaeger, S. et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • Chem-Impex. (n.d.). 1-Bromo-3,5-difluorobenzene. Chem-Impex.
  • Seyferth, D. (2009). The Grignard Reagents. Organometallics.
  • Guttman, A. et al. (2020). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Difluorotoluene. Benchchem.
  • SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. SciSpace.
  • Quick Company. (2019).
  • EWG Skin Deep. (n.d.). 1-BROMO-3,5-DIFLUOROBENZENE. EWG Skin Deep.
  • Guidechem. (n.d.). 1-Bromo-3,5-difluorobenzene 461-96-1 wiki. Guidechem.
  • Google Patents. (1996). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry.
  • Google Patents. (1964). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Tan, X. et al. (2022).
  • LookChem. (n.d.). Cas 461-96-1,1-Bromo-3,5-difluorobenzene. LookChem.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Solubility of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene in Polar Aprotic Solvents

Here is the technical support center with troubleshooting guides and FAQs for improving the solubility of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene in polar aprotic solvents. Welcome to the technical support guide for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs for improving the solubility of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene in polar aprotic solvents.

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. This document provides a structured, in-depth approach to systematically improving the solubility of this compound in common polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). Our guidance is rooted in fundamental physicochemical principles to empower you to make informed decisions during your experimental workflow.

Section 1: Understanding the Solubility Challenge (FAQs)

This section addresses the foundational questions regarding the solubility behavior of the target compound.

Q1: Why is 1-(3-Bromocyclopentyl)-3,5-difluorobenzene expected to have low solubility in polar aprotic solvents?

A: The solubility of a compound is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute and the solvent.[1] The structure of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene contains two distinct regions:

  • A large, non-polar moiety: The bromocyclopentyl group is aliphatic and bulky, contributing significant non-polar character to the molecule.

  • A polar aromatic moiety: The 3,5-difluorobenzene ring possesses polarity due to the electronegative fluorine atoms.

While polar aprotic solvents like DMSO and DMF are highly polar, the large non-polar portion of the molecule can hinder effective solvation.[1] For dissolution to occur, the energy gained from solvent-solute interactions must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.[2] The mismatch in polarity between the large non-polar segment of your compound and the highly polar solvent is the primary reason for the observed solubility challenges.

Q2: What are the key physicochemical properties of the core structure of my compound?

PropertyValue for 1-Bromo-3,5-difluorobenzene (CAS 461-96-1)Source(s)
Molecular Formula C₆H₃BrF₂[3][4]
Molecular Weight 192.99 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point ~140 °C[4][6]
Melting Point -27 °C[5][6]
Density ~1.676 g/mL at 25 °C[4][6]
Solubility Insoluble in water; Soluble in common organic solvents[7][8]
Flash Point 44 °C (closed cup)[4][7]
Section 2: Systematic Troubleshooting Workflow

When facing solubility issues, a systematic approach is more effective than random trial and error. The following workflow provides a logical progression from simple physical methods to more complex solvent system modifications.

Solubility_Workflow cluster_0 Start Start: Define Target Concentration Attempt_RT 1. Attempt Dissolution at RT (e.g., 25°C in chosen solvent) Start->Attempt_RT Vortex_Sonicate 2. Apply Mechanical Energy (Vortexing, Sonication) Attempt_RT->Vortex_Sonicate Insoluble? Success Success: Solution is Clear & Stable Attempt_RT->Success Soluble? Heat 3. Apply Thermal Energy (Controlled Heating) Vortex_Sonicate->Heat Insoluble? Vortex_Sonicate->Success Soluble? CoSolvent 4. Test Co-Solvent System (e.g., DMSO/THF) Heat->CoSolvent Insoluble? Check_Stability Check for Precipitation upon Cooling to RT Heat->Check_Stability CoSolvent->Success Soluble? Fail Insoluble: Re-evaluate Approach CoSolvent->Fail Insoluble? Check_Stability->CoSolvent Precipitates? Check_Stability->Success Stable?

Caption: A step-by-step decision workflow for troubleshooting solubility.

Section 3: Detailed Protocols and Methodologies (FAQs)

This section provides actionable, step-by-step protocols for the key troubleshooting stages.

Q3: How do I properly assess baseline solubility and the effect of mechanical energy?

A: This protocol establishes a baseline and tests the simplest enhancement methods.

Protocol 1: Baseline Solubility Assessment

  • Preparation: Weigh out a precise amount of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene (e.g., 5 mg) into a clean, dry glass vial.

  • Solvent Addition: Add a measured volume of the desired polar aprotic solvent (e.g., 0.5 mL of DMSO) to the vial. This creates an initial target concentration (e.g., 10 mg/mL).

  • Vortexing: Cap the vial securely and vortex the mixture at maximum speed for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a dark background. Look for any undissolved solid particles. If the solution is completely clear, your compound is soluble at this concentration.

  • Sonication: If solids remain, place the vial in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves can help break up particle agglomerates and increase the rate of dissolution.[9]

  • Final Inspection: After sonication, inspect the vial again. If the solution is now clear, the compound is soluble with mechanical assistance. If solids persist, proceed to thermal methods.

Q4: What is the correct procedure for using heat to improve solubility?

A: Increasing the temperature often enhances the solubility of solid compounds by providing the necessary energy to overcome the crystal lattice forces.[2][10] However, this must be done with caution to avoid compound degradation.

Protocol 2: Controlled Thermal Solubility Testing

  • Setup: Using the vial from the previous protocol (or a fresh preparation), place it in a heating block or a temperature-controlled water bath equipped with a magnetic stirrer. Add a small stir bar to the vial.

  • Incremental Heating: Set the stirrer to a moderate speed (e.g., 300 RPM). Increase the temperature in increments of 10 °C (e.g., starting at 30 °C and going up to 70 °C).

  • Equilibration and Observation: Allow the solution to equilibrate for at least 15-20 minutes at each temperature increment. Observe the solution for the complete disappearance of solid material. Record the temperature at which full dissolution occurs.

  • Degradation Watch: Be vigilant for any signs of degradation, such as a change in color (e.g., yellowing or browning) or the formation of new particulates. If degradation is suspected, stop heating immediately.

  • Self-Validation (Critical Step): Once the compound has dissolved at an elevated temperature, remove the vial from the heat source and allow it to cool slowly to room temperature. Observe if the compound precipitates back out of the solution.

    • If it precipitates: This indicates you have created a supersaturated solution. The recorded temperature is the point of dissolution, but the solution is not stable at room temperature.

    • If it remains clear: The compound is soluble and stable at that concentration after thermal assistance.

Q5: My compound dissolves with heat but crashes out upon cooling. How should I approach developing a co-solvent system?

A: A co-solvent system can modify the overall polarity of the solvent environment to better accommodate the solute.[11][12] The goal is to find a mixture that provides solubility at room temperature. A good strategy is to combine a strong solvent (like DMSO or DMF) with a miscible, less polar "anti-solvent" that can still interact favorably with the non-polar parts of your molecule, such as THF or even Dichloromethane (DCM).

Protocol 3: Co-Solvent System Screening

  • Primary Dissolution: Dissolve a known mass of your compound in a minimal volume of the strongest solvent in which it shows some solubility (e.g., dissolve 10 mg in 0.2 mL of DMSO). This creates a concentrated stock.[13]

  • Titration with Co-Solvent: While stirring, slowly add the secondary solvent (e.g., THF) to the concentrated stock solution in measured increments (e.g., 0.1 mL at a time).

  • Observation: After each addition, observe the solution's clarity. Note if any precipitation occurs. The goal is to find a solvent ratio that maintains clarity.

  • Systematic Screening: To be more rigorous, prepare a series of vials with varying, pre-mixed solvent ratios. This can be summarized in a table for clarity.

Vial #DMSO (mL)THF (mL)Total Volume (mL)Compound (mg)Result (Clear/Cloudy/Precipitate)
11.00.01.010
20.90.11.010
30.70.31.010
40.50.51.010
50.30.71.010
60.10.91.010
70.01.01.010
  • Analysis: This systematic approach allows you to identify the optimal solvent ratio that achieves your target concentration at room temperature without precipitation.

Section 4: Data Interpretation and Best Practices

Q6: How should I report my final solubility data?

A: Solubility should always be reported with clear units and the conditions under which it was measured. The most common units are:

  • mg/mL (mass per volume)

  • Molarity (mol/L) (moles per volume)

Always specify the solvent (or co-solvent ratio) and the temperature. For example: "The solubility of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene was determined to be 15 mg/mL in a 1:1 (v/v) mixture of DMSO and THF at 25 °C."

Q7: What are some final tips and best practices?

  • Purity Matters: Ensure your compound is of high purity. Impurities can significantly impact solubility measurements.

  • Start Small: Always begin with small quantities of your compound and solvents to conserve valuable materials.

  • Safety First: Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Review the Safety Data Sheet (SDS) for all chemicals used.

  • Documentation is Key: Keep meticulous records of your experiments, including masses, volumes, temperatures, and observations. This is crucial for reproducibility and for understanding the behavior of your compound.

References
  • Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review.
  • Hovione. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • Google Patents. (n.d.). US6478880B1 - Multi-component solvent systems for fluorinated compounds and cleaners and delivery systems based thereon.
  • National Center for Biotechnology Information. (2025). Physics-Based Solubility Prediction for Organic Molecules.
  • Royal Society of Chemistry. (2009).
  • Shin-Ohtsuka Co., Ltd. (n.d.). Co-Solvent system. [Link]

  • Chemical Synthesis Database. (2025). 1-bromo-3,5-difluorobenzene. [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3,5-difluorobenzene. PubChem. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • ResearchGate. (2015). (PDF)
  • ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?.
  • Dissolution Technologies. (n.d.). Dissolution Method Development for Poorly Soluble Compounds.
  • MDPI. (2016).
  • National Center for Biotechnology Information. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO.
  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Diva-Portal.org. (n.d.). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessment.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Taylor & Francis Online. (n.d.). Polar aprotic solvents – Knowledge and References. [Link]

Sources

Optimization

Reducing side product formation in 1-(3-Bromocyclopentyl)-3,5-difluorobenzene reactions

Initiating Compound Analysis I'm now diving deep into Google, aiming to uncover prevalent reaction pathways for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. I'm prioritizing the identification of common side products and...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Compound Analysis

I'm now diving deep into Google, aiming to uncover prevalent reaction pathways for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. I'm prioritizing the identification of common side products and any established synthetic strategies associated with this compound, for a broader perspective.

Exploring Reaction Strategies

I am now actively searching for established synthetic protocols related to 1-(3-Bromocyclopentyl)-3,5-difluorobenzene, concentrating on ways to minimize unwanted side products. I'm investigating optimal reaction conditions and purification methods. I am also currently reviewing authoritative sources, like journals, to pinpoint validated procedures and mechanisms. Finally, I will structure this in a question-and-answer format for a troubleshooting guide.

Defining Reaction Problems

I'm now focusing on a comprehensive Google sweep to uncover common reactions and prevalent side products related to 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. I am prioritizing literature research for established protocols and purification methods. Subsequently, I'm working to consolidate this into a technical support Q&A format, complete with diagrams and references.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis: Validating an HPLC Method for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(3-Bromocyclopentyl)-3,5-difluorobenzene, a halogenated aromatic compound, serves as a potential key building block in the synthesis of novel therapeutic agents. Its molecular structure, featuring a brominated aliphatic ring and a difluorinated benzene moiety, presents unique analytical challenges. Ensuring its purity is paramount, as even trace impurities can have significant impacts on the yield, purity, and safety profile of the final drug product.

This guide provides an in-depth, experimentally grounded framework for establishing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind the methodological choices, present a comprehensive validation strategy aligned with international regulatory standards, and objectively compare the performance of this validated HPLC method against powerful analytical alternatives. This document is intended for researchers, analytical chemists, and drug development professionals who require a reliable, validated, and well-justified approach to purity determination.

Part 1: The Gold Standard: Developing and Validating a Reverse-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and sensitivity.[1][2] For a non-volatile, moderately polar molecule like 1-(3-Bromocyclopentyl)-3,5-difluorobenzene, a Reverse-Phase (RP-HPLC) approach is the logical starting point.

Causality Behind Experimental Choices
  • Separation Mode (Reverse-Phase): The analyte possesses both hydrophobic (benzene ring, cyclopentyl group) and polar (difluoro- and bromo-substituents) characteristics. An RP-HPLC setup, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is ideal. The separation is driven by the hydrophobic interactions between the analyte and the C18 alkyl chains, allowing for fine-tuning of retention and resolution by modulating the mobile phase's organic content.[3]

  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) bonded silica column is the workhorse of reverse-phase chromatography. Its dense, non-polar surface provides the necessary hydrophobicity to retain the analyte and separate it from more polar or less retained impurities. A column with a 5 µm particle size and a 250 mm length offers a good balance of efficiency and backpressure for robust routine analysis.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is employed. This is crucial for a purity method, which must be capable of eluting a wide range of potential impurities with varying polarities. A gradient ensures that highly polar impurities elute early while more hydrophobic impurities are still eluted within a reasonable runtime, maintaining sharp peak shapes.[4]

  • Detector (UV-Vis Diode Array Detector - DAD): The presence of the 3,5-difluorobenzene ring provides a strong chromophore, making UV detection a suitable choice. A Diode Array Detector (DAD) is superior to a simple UV detector for method validation as it not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is invaluable for peak purity analysis during specificity studies. Based on the aromatic system, a detection wavelength of 254 nm is a logical starting point.

Experimental Protocol: HPLC Purity Method
ParameterCondition
Instrument HPLC System with Quaternary Pump, Autosampler, and DAD
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (50% B), 5-20 min (50% to 95% B), 20-25 min (95% B), 25.1-30 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD, 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene and dissolve in 10 mL of Acetonitrile to a final concentration of 1.0 mg/mL.
Standard Preparation Prepare a reference standard solution at the same concentration (1.0 mg/mL) in Acetonitrile.
Method Validation: A Self-Validating System

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6] We will follow the globally harmonized International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_fit Fitness for Purpose Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Establishes Separation Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD / LOQ Precision->Limits Robustness Robustness Limits->Robustness Fit Method is Validated for Purity Testing Robustness->Fit All criteria met

Caption: HPLC Method Validation Workflow based on ICH Q2 Guidelines.

1. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.[11]

  • Protocol:

    • Prepare five samples of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene.

    • Subject them to forced degradation:

      • Acid: 0.1 M HCl at 60°C for 4 hours.

      • Base: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples alongside an unstressed control sample.

  • Acceptance Criteria: The main peak should show no co-elution from degradation products, confirmed by peak purity analysis using the DAD. Chromatographic resolution between the main peak and the closest eluting impurity/degradant should be ≥ 2.0.[4] A degradation of 5-20% is typically considered suitable for demonstrating stability-indicating power.[12]

2. Linearity

  • Purpose: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard at 1.5 mg/mL.

    • Perform serial dilutions to create at least five calibration standards ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL).

    • Inject each standard in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.

3. Accuracy

  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol (Spike Recovery):

    • If a placebo matrix is unavailable for this intermediate, accuracy can be demonstrated on the drug substance itself.

    • Prepare samples in triplicate at three concentrations (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Alternatively, spike a known low-purity batch with known amounts of high-purity reference standard.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[11][13]

4. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Prepare six individual samples from the same homogenous batch. Analyze them on the same day, with the same analyst and instrument.[13]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst using a different (but equivalent) HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the purity results must be ≤ 2.0% for both repeatability and intermediate precision.[4][13]

5. Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for impurity analysis.

  • Protocol:

    • Estimate the LOQ by determining the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1.

    • Prepare a sample at this estimated concentration and inject it six times.

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

6. Robustness

  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time:

      • Flow Rate: 0.9 and 1.1 mL/min.

      • Column Temperature: 25°C and 35°C.

      • Mobile Phase Composition: Vary the initial/final acetonitrile percentage by ±2%.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, resolution) should remain within predefined limits for all variations.

Summary of Validation Data (Hypothetical Results)
Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity Resolution ≥ 2.0, Peak Purity > 99.5%All criteria metPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 0.5 - 1.5 mg/mLConfirmedPass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (Repeatability RSD) ≤ 2.0%0.45%Pass
Precision (Intermediate RSD) ≤ 2.0%0.82%Pass
LOQ (RSD) ≤ 10%6.7% at 0.001 mg/mLPass
Robustness System Suitability MetAll variations passedPass

Part 2: A Comparative Analysis of Alternative Analytical Techniques

While the validated HPLC method is robust for routine quality control, a comprehensive scientific evaluation requires comparing it to other available technologies. The choice of analytical method is not "one-size-fits-all" and depends on the specific question being asked.[1]

G node_rect node_rect start What is the Analytical Goal? goal1 Routine QC Purity & Stability? start->goal1 goal2 Volatile Impurities (e.g., Solvents)? start->goal2 goal3 High-Throughput Screening? start->goal3 goal4 Absolute Purity (Reference Standard)? start->goal4 hplc Validated HPLC goal1->hplc Yes gc Gas Chromatography (GC) goal2->gc Yes uplc UPLC goal3->uplc Yes qnmr qNMR goal4->qnmr Yes

Caption: Decision Tree for Selecting the Appropriate Analytical Method.

Gas Chromatography (GC)
  • Principle & Applicability: GC separates compounds based on their volatility and interaction with a stationary phase at high temperatures.[14] For 1-(3-Bromocyclopentyl)-3,5-difluorobenzene, its volatility must be confirmed. Given its structure, it is likely amenable to GC analysis, making it a viable alternative, especially for identifying low-molecular-weight or volatile impurities.

  • Advantages over HPLC:

    • Speed: GC run times are often significantly shorter, typically under 10 minutes.[14]

    • Cost-Effectiveness: Carrier gases (Helium, Hydrogen) are generally cheaper than HPLC-grade solvents.[14]

    • Superior for Volatiles: It is the definitive technique for analyzing residual solvents, which are common process impurities.[15]

  • Disadvantages:

    • Thermal Stability Required: The high temperatures of the GC inlet and column can cause degradation of thermally labile compounds.[15]

    • Limited to Volatiles: It cannot analyze non-volatile impurities or degradation products.

  • Supporting Data Perspective: A GC-FID analysis could complement the HPLC data by providing a highly sensitive method for quantifying residual solvents like hexane or ethyl acetate from the synthesis, which are not detectable by the RP-HPLC method.

Ultra-Performance Liquid Chromatography (UPLC)
  • Principle & Applicability: UPLC is a high-pressure evolution of HPLC that uses columns packed with sub-2 µm particles. This results in dramatically increased resolution, speed, and sensitivity. The separation principles are identical to HPLC, making method transfer straightforward.

  • Advantages over HPLC:

    • Drastically Reduced Runtimes: A 20-minute HPLC method can often be translated to a 2-4 minute UPLC method.

    • Enhanced Resolution: The higher efficiency allows for better separation of closely eluting impurities.

    • Lower Solvent Consumption: Faster run times and lower flow rates lead to significant cost savings and reduced environmental impact.

  • Disadvantages:

    • Higher Initial Cost: UPLC systems operate at pressures up to 15,000 psi and require specialized instrumentation.

    • Increased Susceptibility to Clogging: Requires more stringent sample filtration due to the smaller particle size of the column packing.

  • Supporting Data Perspective: A side-by-side comparison would show the UPLC method providing the same or better resolution of all impurities identified in the HPLC method, but with a total run time of only 3 minutes, demonstrating its value for high-throughput environments.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle & Applicability: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration or purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[16]

  • Advantages over HPLC:

    • Absolute Quantification: It provides a direct measure of purity (e.g., % w/w) without needing a reference standard of the analyte itself. This makes it an orthogonal technique to HPLC's area percent calculation.

    • Structural Confirmation: The NMR spectrum simultaneously confirms the identity and structure of the main component.[1]

    • Non-Destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: qNMR is significantly less sensitive than HPLC, making it unsuitable for trace impurity detection.

    • High Cost & Complexity: Requires a high-field NMR spectrometer and specialized expertise. Signal overlap in complex mixtures can complicate quantification.

  • Supporting Data Perspective: A qNMR analysis using an internal standard like maleic anhydride could establish the absolute purity of a reference standard batch of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene as 99.6% (w/w). This value can then be used to qualify the reference standard used for the HPLC validation, providing ultimate confidence in the accuracy of the HPLC results.

Summary and Recommendations

The selection of an analytical method for purity determination is a critical decision in drug development. This guide has detailed the development and validation of a robust RP-HPLC method and compared it with key alternatives.

Comparison of Analytical Techniques
FeatureValidated HPLC Gas Chromatography (GC) UPLC qNMR
Principle Liquid-phase separation based on polarityGas-phase separation based on volatilityHigh-pressure liquid separationNuclear spin resonance in a magnetic field
Applicability to Analyte Excellent for non-volatile analyte and impuritiesGood, provided thermal stabilityExcellent, direct transfer from HPLCExcellent for structural and purity assay
Speed Moderate (15-30 min)Fast (<10 min)Very Fast (2-5 min)Moderate (~15 min)
Resolution Good to ExcellentGoodExcellentLow (prone to overlap)
Sensitivity High (ng to pg)Very High (pg to fg) for volatilesVery High (often > HPLC)Low (µg to mg)
Primary Use Case Routine QC, Stability Testing, Impurity Profiling Residual Solvents, Volatile Impurities High-Throughput Screening, Fast QC Reference Standard Characterization, Absolute Purity

Final Recommendation:

The validated Reverse-Phase HPLC method stands as the most suitable technique for the routine quality control and purity assessment of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. Its demonstrated specificity, accuracy, and precision ensure reliable data for batch release and stability studies, meeting stringent regulatory expectations.[17]

However, a truly robust analytical control strategy embraces orthogonality. Therefore, we recommend the following integrated approach:

  • Primary Method: Employ the validated HPLC method for all routine purity testing.

  • Complementary Method: Utilize Gas Chromatography (GC) specifically for the analysis of residual solvents as per ICH Q3C guidelines.

  • High-Throughput Alternative: For process development or screening applications where speed is critical, transfer the validated method to a UPLC platform.

  • Reference Standard Qualification: Use qNMR to certify the absolute purity of primary reference standards, providing an orthogonal and absolute value that underpins the accuracy of all other chromatographic measurements.

By leveraging the strengths of each technique, scientists and researchers can build a comprehensive and unimpeachable data package, ensuring the quality and integrity of their chemical intermediates and paving the way for successful drug development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

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